molecular formula C41H28N6O9S2 B12799556 2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- CAS No. 65000-34-2

2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis-

Cat. No.: B12799556
CAS No.: 65000-34-2
M. Wt: 812.8 g/mol
InChI Key: LYTFFOOKDMWMJO-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of naphthalene rings, sulfonic acid groups, and azo linkages, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- typically involves the reaction of the sodium salt of J acid with phosgene in an aqueous solution at 30°C. The reaction is maintained under alkaline conditions using sodium carbonate. After heating the mixture to 80°C, the product is salted out with sodium chloride, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amines, and substituted sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological activities, including enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonic acid groups and azo linkages play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- stands out due to its unique combination of naphthalene rings, sulfonic acid groups, and azo linkages. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

65000-34-2

Molecular Formula

C41H28N6O9S2

Molecular Weight

812.8 g/mol

IUPAC Name

6-[[1-hydroxy-6-[[5-hydroxy-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C41H28N6O9S2/c48-39-35-13-9-29(19-27(35)5-15-37(39)46-44-31-7-1-25-21-33(57(51,52)53)11-3-23(25)17-31)42-41(50)43-30-10-14-36-28(20-30)6-16-38(40(36)49)47-45-32-8-2-26-22-34(58(54,55)56)12-4-24(26)18-32/h1-22,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)

InChI Key

LYTFFOOKDMWMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C1NC(=O)NC5=CC6=C(C=C5)C(=C(C=C6)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O

Origin of Product

United States

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